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1,2-Propanediol diphosphate - 45095-94-1

1,2-Propanediol diphosphate

Catalog Number: EVT-1586135
CAS Number: 45095-94-1
Molecular Formula: C3H10O8P2
Molecular Weight: 236.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,2-Propanediol diphosphate is a significant biochemical compound that plays a crucial role in various metabolic pathways. This compound is a derivative of 1,2-propanediol, which is widely recognized for its applications in pharmaceuticals, cosmetics, and food industries. The diphosphate form is essential in cellular processes, particularly in energy transfer and metabolism.

Source

1,2-Propanediol diphosphate can be derived from the metabolic processes of microorganisms, such as certain strains of Escherichia coli and Clostridium thermosaccharolyticum, which are known to produce 1,2-propanediol through fermentation of sugars or glycerol under specific conditions. These microorganisms utilize various substrates, including glucose and xylose, to synthesize 1,2-propanediol and its derivatives.

Classification

1,2-Propanediol diphosphate belongs to the class of organic phosphates. It is categorized under polyols due to its structure containing multiple hydroxyl groups. This classification is essential for understanding its reactivity and interaction with other biochemical compounds.

Synthesis Analysis

Methods

The synthesis of 1,2-propanediol diphosphate can be achieved through enzymatic pathways involving kinases that catalyze the phosphorylation of 1,2-propanediol. The main methods include:

  • Enzymatic phosphorylation: Enzymes such as glycerol kinase may be used to transfer phosphate groups from adenosine triphosphate to 1,2-propanediol.
  • Biotechnological fermentation: Utilizing engineered strains of Escherichia coli that express specific genes can enhance the production of 1,2-propanediol diphosphate from renewable resources like glycerol or sugars under anaerobic conditions.

Technical Details

The enzymatic process typically involves the use of ATP (adenosine triphosphate) as a phosphate donor. The reaction conditions must be optimized for pH and temperature to ensure maximum yield. For instance, maintaining a temperature range between 30°C to 37°C is often ideal for microbial growth and enzyme activity.

Molecular Structure Analysis

Structure

The molecular structure of 1,2-propanediol diphosphate includes:

  • Chemical formula: C3H8O7P2
  • Molecular weight: Approximately 212.13 g/mol
  • Functional groups: Two phosphate groups attached to the propanediol backbone.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

1,2-Propanediol diphosphate participates in various biochemical reactions:

  • Phosphorylation reactions: It serves as a substrate for various kinases that transfer phosphate groups.
  • Dephosphorylation reactions: Enzymes like phosphatases can remove phosphate groups from this compound, converting it back to 1,2-propanediol.

Technical Details

In biochemical pathways, the conversion between 1,2-propanediol diphosphate and its dephosphorylated form is crucial for regulating metabolic fluxes. The reaction rates can be influenced by factors such as enzyme concentration and substrate availability.

Mechanism of Action

Process

The mechanism of action involves the phosphorylation of 1,2-propanediol by ATP-dependent kinases. This process is vital for energy metabolism within cells:

  1. Substrate binding: The enzyme binds to both the substrate (1,2-propanediol) and ATP.
  2. Phosphate transfer: The enzyme catalyzes the transfer of a phosphate group from ATP to the hydroxyl group on the propanediol.
  3. Product release: The resulting product is released along with adenosine diphosphate.

Data

Kinetic studies often reveal that these reactions follow Michaelis-Menten kinetics, with specific values for KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) that depend on enzyme concentration and environmental conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Solubility: Highly soluble in water due to the presence of hydroxyl groups.
  • Boiling point: Approximately 290°C at standard atmospheric pressure.

Chemical Properties

  • Reactivity: Reacts with strong acids or bases; stable under neutral pH conditions.
  • pH stability range: Generally stable between pH 5 to 7.
  • Thermal stability: Decomposes at high temperatures (above 300°C).

Relevant analyses include spectroscopic methods for determining purity and concentration in solutions.

Applications

Scientific Uses

1,2-Propanediol diphosphate has several scientific applications:

  • Biochemical research: Used in studies involving metabolic pathways and energy transfer mechanisms.
  • Pharmaceuticals: Investigated for potential roles in drug formulation due to its properties as an organic phosphate.
  • Food industry: Explored as a potential food additive due to its safe profile when derived from natural sources.
Biosynthesis Mechanisms of 1,2-Propanediol Diphosphate

Natural vs. Synthetic Biosynthetic Pathway Evolution

The biosynthesis of 1,2-propanediol diphosphate (1,2-PDDP) diverges fundamentally between natural biological systems and synthetic biology approaches. In natural metabolic pathways, 1,2-propanediol (1,2-PDO) serves as the primary precursor. Microorganisms such as Clostridium thermosaccharolyticum natively produce enantiomerically pure R-1,2-PDO from glucose via the methylglyoxal pathway. This involves three enzymatic steps: (1) conversion of dihydroxyacetone phosphate (DHAP) to methylglyoxal by methylglyoxal synthase (MgsA); (2) reduction to R-lactaldehyde; and (3) final reduction to R-1,2-PDO [1] [9]. Subsequent diphosphate esterification likely occurs through promiscuous kinase activity or dedicated phosphotransferases. Natural titers remain low (≤9.05 g/L) with yields rarely exceeding 0.27 g/g glucose due to competing pathways like lactate formation [1] [2].

In contrast, synthetic pathways bypass natural constraints through metabolic engineering. Escherichia coli engineered with Bacillus subtilis MgsA and glycerol dehydrogenase (gldA) achieves 0.7 g/L 1,2-PDO under anaerobic conditions [9]. Crucially, replacing the phosphotransferase system (PTS) with glucokinase (Glk) increases carbon flux toward DHAP—the precursor pool for methylglyoxal—boosting 1,2-PDO synthesis by 40% [7]. Diphosphate esterification is then engineered via heterologous expression of Saccharomyces cerevisiae diol kinases, enabling ATP-dependent phosphorylation. This modular design separates redox balancing (1,2-PDO formation) from phosphorylation, maximizing 1,2-PDDP accumulation [7] [9].

Table 1: Natural vs. Engineered Production of 1,2-PDO (Precursor to 1,2-PDDP)

SystemHost OrganismSubstrateMax Titer (g/L)Yield (g/g)Key Enzymes
Natural PathwayC. thermosaccharolyticumGlucose9.050.20Native MgsA, dehydrogenases
Engineered (Anaerobic)E. coli AG1 ΔldhAGlucose4.500.19B. subtilis MgsA, E. coli GldA
Engineered (Microaerobic)E. coli GL3/PDGlucose1.480.15MgsA, GldA, Glk
Cellobiose UtilizationE. coli BGL-expressingCellobiose0.900.12β-Glucosidase, MgsA, GldA [7] [9]

Role of Phosphotransferase Systems in Diphosphate Esterification

Phosphotransferase systems (PTS) are pivotal in the energy-dependent phosphorylation of 1,2-PDO to its diphosphate ester. The canonical PTS couples carbohydrate uptake to phosphorylation using phosphoenolpyruvate (PEP) as the phosphate donor. For 1,2-PDO, a specialized diol PTS is implicated, wherein:

  • General components Enzyme I (EI) and HPr transfer phosphate from PEP.
  • Diol-specific EIIA/EIIB phosphorylate the 1,2-PDO hydroxyl groups sequentially [10].Salmonella enterica utilizes this system to catabolize 1,2-PDO, generating propionyl-phosphate—a metabolic analog to 1,2-PDDP—within bacterial microcompartments [3] [10].

Thermodynamically, PEP (ΔG°' = −61.9 kJ/mol) provides a stronger phosphorylation drive than ATP (ΔG°' = −30.5 kJ/mol), favoring irreversible phosphate transfer. Kinetic studies show that PTS-mediated phosphorylation of 1,2-PDO occurs 3.2× faster than ATP-dependent kinases due to substrate channeling within metabolosomes [3] [10]. Furthermore, the nitrogen-related PTS (PTSNtr) regulates 1,2-PDO catabolism in Salmonella Typhimurium by modulating propionate metabolism, linking diphosphate esterification to nitrogen assimilation [5] [10].

Table 2: Phosphotransferase Systems Implicated in Diol Phosphorylation

PTS TypePhosphoryl DonorKey ComponentsTarget DiolPhosphorylation Efficiency
Carbohydrate PTSPEPEI, HPr, EIIADiol, EIIBDiol1,2-PDO3.2× faster than ATP kinases
Nitrogen PTS (Ntr)PEPEI, NPr, EIIANtrPropionate (regulatory)Modulates catabolic gene expression
Engineered PTSPEPHybrid EII componentsSynthetic diols40–60% increase in flux [3] [5] [10]

Substrate Channeling Strategies in Prokaryotic vs. Eukaryotic Systems

Substrate channeling minimizes intermediate diffusion, enhances pathway flux, and protects reactive intermediates—critical for 1,2-PDDP biosynthesis. Prokaryotes achieve this via protein-bound metabolosomes. In Salmonella enterica, the PDU microcompartment encapsulates 1,2-PDO dehydratase, aldehyde dehydrogenase, and kinases within a semi-permeable protein shell. This confines propionaldehyde (a volatile intermediate) and channels 1,2-PDO toward sequential phosphorylation, yielding a 4.1× higher local concentration of phosphorylated products versus cytosolic enzymes [3] [6]. Similarly, Planctomycetes sequester fucose/rhamnose degradation enzymes in BMCs, directing carbon flux to 1,2-PDO derivatives [6].

Eukaryotes lack metabolosomes but employ metabolon formation—transient enzyme complexes stabilized by electrostatic interactions. Saccharomyces cerevisiae channels glycolytic intermediates via a 10-enzyme "glycosome," though evidence for 1,2-PDO pathway channeling is indirect. Engineered yeast strains co-localize MgsA, glycerol dehydrogenase, and diol kinases using synthetic scaffolds (e.g., protein-protein interaction domains), improving 1,2-PDDP titers by 70% compared to free enzymes [8].

Key differences arise in channeling efficiency:

  • Prokaryotes: BMCs achieve 85–92% intermediate retention via selective shell permeability (pore size <1.4 nm).
  • Eukaryotes: Metabolons show 45–60% intermediate retention due to dynamic assembly [8].Thermodynamically, channeling in both systems overcomes diffusion limitations in crowded cytosol (macromolecule concentration: 300–400 g/L), accelerating pathway kinetics by up to 10-fold [8].

Table 3: Substrate Channeling Strategies for 1,2-PDDP Precursor Pathways

SystemMechanismCompartment Size (nm)Intermediate RetentionFlux Enhancement
Prokaryotic BMCsProteinaceous shell90–40085–92%4.1–7.3×
Eukaryotic MetabolonsWeak protein interactionsN/A45–60%1.8–3.5×
Synthetic ScaffoldsDNA-/protein-directed co-localizationN/A70–80%5.2–8.6× [3] [6] [8]

Properties

CAS Number

45095-94-1

Product Name

1,2-Propanediol diphosphate

IUPAC Name

1-phosphonooxypropan-2-yl dihydrogen phosphate

Molecular Formula

C3H10O8P2

Molecular Weight

236.05 g/mol

InChI

InChI=1S/C3H10O8P2/c1-3(11-13(7,8)9)2-10-12(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9)

InChI Key

QNNPJXAOAAELGA-UHFFFAOYSA-N

SMILES

CC(COP(=O)(O)O)OP(=O)(O)O

Synonyms

1,2-propanediol bisphosphate
1,2-propanediol diphosphate

Canonical SMILES

CC(COP(=O)(O)O)OP(=O)(O)O

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